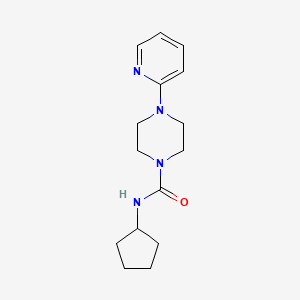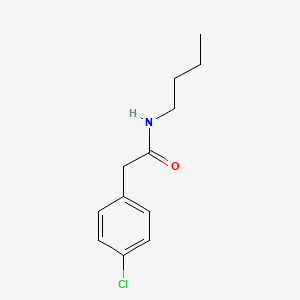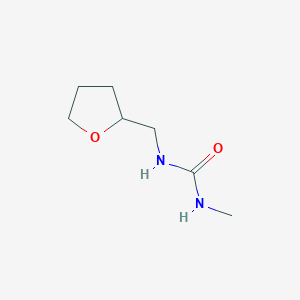
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide often involves multi-step processes including cycloaddition, acylation, deprotection, and salt formation steps. For instance, compounds like cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which share similar synthetic routes, can be synthesized via cycloaddition of specific reactants followed by reductive opening of the resultant adducts (Wu et al., 2000). Another method involves the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride from 4-aminopyridine and N,N′-carbonyldiimidazole through acylation, deprotection, and salt formation, demonstrating a scalable and facile process (Wei et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds like N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide is often elucidated using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction. These techniques help in confirming the presence of specific functional groups and the overall molecular geometry. For example, the structure of related nitrogenous compounds has been confirmed using these methods, providing a foundation for understanding the conformational preferences and stereochemistry of such molecules (Ban et al., 2023).
Chemical Reactions and Properties
N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide and its analogs participate in a variety of chemical reactions, contributing to their diverse chemical properties. For instance, the Grignard reaction with heterocyclic N-oxides offers a stereoselective synthesis pathway for substituted pyridines, piperidines, and piperazines, demonstrating the compound's versatility in forming different heterocyclic structures (Andersson et al., 2011).
Physical Properties Analysis
The physical properties of N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide and similar compounds, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. The presence of different substituents and functional groups affects these properties, which are crucial for determining the compound's applicability in various solvents and conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, are key to understanding the behavior of N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide in reactions and its potential as a precursor for further chemical modifications. Studies on similar compounds reveal insights into their mechanisms of action, interaction with biological targets, and potential for modification to enhance desired activities or reduce undesired effects (Mekky et al., 2021).
Applications De Recherche Scientifique
PET Imaging and Receptor Quantification
One significant application of related compounds is in PET (Positron Emission Tomography) imaging, particularly for quantifying serotonin 1A receptors in the human brain. For example, research comparing the effectiveness of 18F-Mefway, a closely related compound, with 18F-FCWAY for PET imaging of serotonin 1A receptors showed that despite 18F-Mefway's lower regional uptake and greater overestimation bias in AUC ratio values, its resistance to in vivo defluorination without the need for a defluorination inhibitor makes it a promising candidate for serotonin 1A receptor imaging (J. Choi et al., 2015).
Development of New Therapeutic Agents
Research into derivatives of N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide has led to the discovery of potential therapeutic agents. For example, studies on heterocyclic carboxamides as potential antipsychotic agents have identified compounds with potent in vivo activities comparable to established treatments, highlighting their promise as backup compounds for antipsychotic medication (M. H. Norman et al., 1996).
Inhibitors of Farnesyl Protein Transferase
Compounds structurally related to N-cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide have been investigated as inhibitors of farnesyl protein transferase, a key enzyme involved in the post-translational modification of proteins. These studies have led to the development of orally active derivatives with improved pharmacokinetics, showcasing the therapeutic potential in cancer treatment (A. Mallams et al., 1998).
Receptor Antagonists
Another application is seen in the development of selective silent 5-HT1A receptor antagonists, such as WAY-100635. This compound has shown high affinity and selectivity towards the 5-HT1A receptor, proving useful in studies of 5-HT1A receptor function and potentially contributing to the development of treatments for disorders influenced by this receptor (E. A. Forster et al., 1995).
Antimalarial Agents
Research into N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones, closely related compounds, has demonstrated their superior activity against the malaria parasite Plasmodium berghei, highlighting the potential for developing new antimalarial treatments (D. Klayman et al., 1979).
Propriétés
IUPAC Name |
N-cyclopentyl-4-pyridin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c20-15(17-13-5-1-2-6-13)19-11-9-18(10-12-19)14-7-3-4-8-16-14/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNZSHPJDJNTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901213433 | |
| Record name | N-Cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923249-12-1 | |
| Record name | N-Cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923249-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopentyl-4-(2-pyridinyl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4558713.png)

![N-[4-(cyanomethyl)phenyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4558722.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B4558723.png)

![N-(cyclohexylmethyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4558735.png)
![5-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4558743.png)
![5-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4558753.png)
![methyl (6'-amino-5'-cyano-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazol]-3'-yl)acetate](/img/structure/B4558768.png)

![N-(4-methoxybenzyl)-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4558774.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4558786.png)
![7-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4558790.png)